2,3-Dichlorophenylacetonitrile
Overview
Description
“2,3-Dichlorophenylacetonitrile” is a chemical compound with the CAS Number: 3218-45-9 . It has a molecular weight of 186.04 and its IUPAC name is (2,3-dichlorophenyl)acetonitrile .
Molecular Structure Analysis
The molecular formula of “2,3-Dichlorophenylacetonitrile” is C8H5Cl2N . The average mass is 186.038 Da and the monoisotopic mass is 184.979904 Da .
Physical And Chemical Properties Analysis
“2,3-Dichlorophenylacetonitrile” has a density of 1.3±0.1 g/cm3, a boiling point of 289.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 125.9±17.4 °C . The index of refraction is 1.566 and the molar refractivity is 45.5±0.3 cm3 .
Scientific Research Applications
Application 1: Disinfection Byproducts in Water Treatment
- Summary of the Application : 2,3-Dichlorophenylacetonitrile (2,3-DCPAN) is identified as a new class of nitrogenous aromatic disinfection byproducts (DBPs) in chlorinated and chloraminated drinking waters . The formation of these DBPs is a result of the interaction between dissolved organic matter and disinfectants like chlorine during water treatment .
- Methods of Application or Experimental Procedures : The impacts of pH, disinfectant residuals, and quenching agents on the stability of two chlorophenylacetonitriles (CPANs) were investigated . The disinfectant dosage and pH value of the reaction system potentially influence chlorination kinetics .
- Results or Outcomes : 2-CPAN was detected between 170 and 530 ng/L with a median concentration of 220 ng/L, whereas 3,4-DCPAN ranged from below method detection limit (100 ng/L) up to 320 ng/L with a median concentration of 130 ng/L . The LC50 values of 2-CPAN and 3,4-DCPAN were 133 and 83 μmol/L, respectively .
Application 2: Toxicity Studies
- Summary of the Application : The toxicity of 2,3-Dichlorophenylacetonitrile is studied using Chinese hamster ovary cells .
- Methods of Application or Experimental Procedures : The cytotoxicity of the CPANs and their aliphatic counterparts was determined using Chinese hamster ovary cells .
- Results or Outcomes : The LC50 values of 2-chlorophenylacetonitrile (2-CPAN) and 3,4-dichlorophenylacetonitrile (3,4-DCPAN) were 133 and 83 μmol/L, respectively, significantly lower than those of their aliphatic counterparts .
Safety And Hazards
“2,3-Dichlorophenylacetonitrile” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2,3-dichlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLINJDTCHACEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281648 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorophenylacetonitrile | |
CAS RN |
3218-45-9 | |
Record name | 2,3-Dichlorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-dichlorophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.